4-Pyridinamine, 3-(phenylthio)-
Description
4-Pyridinamine, 3-(phenylthio)- is a pyridine derivative featuring a phenylthio (-SPh) substituent at the 3-position and an amine group at the 4-position. These compounds are characterized by a sulfur atom bridging aromatic systems, which enhances their interaction with biological targets, particularly fungal enzymes or membranes.
Properties
CAS No. |
509076-67-9 |
|---|---|
Molecular Formula |
C11H10N2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
3-phenylsulfanylpyridin-4-amine |
InChI |
InChI=1S/C11H10N2S/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) |
InChI Key |
BIGJFKSEOHFIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CN=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinamine, 3-(phenylthio)- typically involves the reaction of 4-chloropyridine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinamine, 3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridines with different functional groups.
Scientific Research Applications
4-Pyridinamine, 3-(phenylthio)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 4-Pyridinamine, 3-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
The following analysis compares 4-Pyridinamine, 3-(phenylthio)- with structurally and functionally related compounds, focusing on substituent effects, bioactivity, and synthetic strategies.
Structural Analogues and Substituent Effects
2.1.1. 3-(Phenylthio)quinolinium Iodides These compounds, such as 11a-p (N-ω-cyclohexylpentyl or phenylpentyl derivatives), demonstrate that opening the benzo[b]thiophene ring in tetracyclic parent structures increases antifungal activity by up to 300-fold. For example, compound 11p showed MIC values of 0.8 µg/mL against Candida albicans, compared to 250 µg/mL for the parent compound . Key structural features include:
- Phenylthio group : Enhances lipophilicity and membrane penetration.
- N-alkyl chains : Cyclohexylpentyl substituents improve selectivity and activity over phenylpentyl analogs .
2.1.2. 3-Chloro-N-phenyl-phthalimide This compound (Fig. 1, ) lacks the pyridinamine core but shares a sulfur-linked aromatic system. It is primarily used in polymer synthesis, highlighting the role of sulfur in stabilizing aromatic interactions. However, it lacks significant antifungal activity compared to 3-(phenylthio)quinolinium derivatives .
2.1.3. 4-Pyridinamine, 3-(3-methyl-5-isoxazolyl)-2-phenyl- This derivative (CAS 141104-32-7, ) replaces the phenylthio group with a methyl-isoxazole moiety.
Antifungal Activity and Selectivity
Table 1: Antifungal Activity of Selected Compounds
Key findings:
- Enhanced potency : Ring-opening and phenylthio substitution drastically reduce MIC values .
- Lower cytotoxicity: Most 3-(phenylthio)quinolinium compounds exhibit IC₅₀ >10 µg/mL in Vero cells, outperforming amphotericin B (IC₅₀ = 1.0 µg/mL) .
- Substituent impact : Trifluoromethyl groups (e.g., 11n-p ) increase SI against C. neoformans by >2-fold compared to amphotericin B .
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